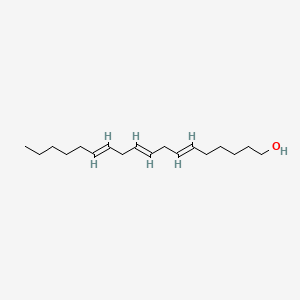

6,9,12-Octadecatrien-1-ol

Overview

Description

6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a compound with the molecular formula C18H32O . It has a molecular weight of 264.4 g/mol . The IUPAC name for this compound is (6E,9E,12E)-octadeca-6,9,12-trien-1-ol .

Molecular Structure Analysis

The molecular structure of this compound includes three double bonds located at positions 6, 9, and 12 . The InChI representation of the molecule isInChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ . Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has 13 rotatable bonds . Its exact mass is 264.245315640 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 19 . The compound has a formal charge of 0 .Scientific Research Applications

Pheromone Synthesis in Insects

6,9,12-Octadecatrien-1-ol has been identified as a key component in the synthesis of novel sex pheromones in certain species of moths, such as the emerald moths. It has been synthesized through chemical reactions and used to attract males of these species in field studies (Yamakawa et al., 2009).

Metabolism in Red Algae

This compound plays a role in the metabolism of the red alga Lithothamnion corallioides. It is transformed into other compounds through enzyme-catalyzed reactions, indicating its significance in the metabolic pathways of marine organisms (Hamberg, 1992).

Polymer Synthesis

This compound has been utilized in the preparation and polymerization of long-chain mono-, di-, and triolefins. Its application in creating various types of polymers showcases its importance in material science and engineering (Marvel & Rogers, 1961).

Aggregation Studies in Nonaqueous Systems

This compound has been studied for its aggregation properties in nonaqueous systems. Research has focused on its behavior in binary and ternary solutions, which is essential for understanding the physical chemistry of unsaturated long-chain fatty alcohols (Dunn & Bagby, 1995).

Isotope Effects in Enzymatic Oxygenation

Research on this compound includes studies on isotope effects in enzymatic and non-enzymatic oxygenation processes. This research is crucial for understanding the chemical behavior of this compound in various biological reactions (Hamberg, 1984).

Metabolism in Human Platelets

Studies have shown the metabolism of this compound in human platelets, revealing its interaction with other fatty acids and its role in biochemical pathways within the human body (Hamberg, 1983).

In-silico ADMET Profile

In-silico studies on the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile of 9,12,15-Octadecatrien-1-ol, a structurally related compound, provide insights into its potential therapeutic applications and safety profile (Parvathi et al., 2022).

Safety and Hazards

Future Directions

The compound 6,9,12-Octadecatrien-1-ol has been identified in the aqueous methanol fraction of Hibiscus asper leaves . The presence of this compound, along with other bioactive compounds, could be responsible for the therapeutic effects of the plant . This suggests potential future directions for research into the medicinal properties of this compound.

Biochemical Analysis

Biochemical Properties

The presence of multiple double bonds in gamma-Linolenyl alcohol makes it an excellent candidate for investigating lipid-lipid and lipid-protein interactions in cellular membranes

Molecular Mechanism

It is known to interfere with cellular lipid metabolism and eicosanoid biosynthesis

Metabolic Pathways

Gamma-Linolenyl alcohol is involved in the eicosanoid biosynthesis pathway

Properties

IUPAC Name |

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSUQMCIPGKKK-YHTMAJSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

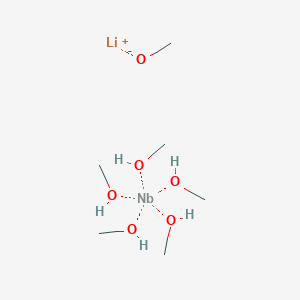

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)